Chromium diboride

Sintering Additive Boron Carbide Composite Vickers Hardness

Sourcing CrB₂ for ultra-hard composites or oxidation-resistant coatings presents challenges in verifying lot-to-lot phase purity and particle size consistency. Chromium diboride from BenchChem addresses these with analytically confirmed specifications. - B₄C composite hardness enhancement: 20 wt.% CrB₂ addition achieves 26.8 ± 1.3 GPa (vs. 22.7 GPa baseline), outperforming Cr₃C₂ alternatives. - Oxidation resistance: Coatings on AISI 304 stainless steel deliver 5×-15× improvement at 900°C over 100 h in air. - Electrical performance: Sputtered Cr-B films provide predictable resistivity (200-700 µΩ·cm) for thin-film resistors and SiC ohmic contacts.

Molecular Formula B2Cr
Molecular Weight 73.62 g/mol
CAS No. 12007-16-8
Cat. No. B083542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium diboride
CAS12007-16-8
Molecular FormulaB2Cr
Molecular Weight73.62 g/mol
Structural Identifiers
SMILESB#[Cr]#B
InChIInChI=1S/2B.Cr
InChIKeyUHPOHYZTPBGPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Diboride (CrB₂) Procurement: Properties, Performance Benchmarks, and Selection Criteria


Chromium diboride (CrB₂, CAS 12007-16-8) is a refractory transition metal diboride with a hexagonal AlB₂-type crystal structure [1]. It exhibits a melting point of approximately 2200°C, bulk density of ~5.20 g/cm³, and intrinsic Vickers hardness in the range of 16–22 GPa for bulk ceramics [2]. CrB₂ is characterized by high electrical and thermal conductivity (metallic behavior), coupled with good oxidation resistance and chemical inertness in aggressive environments [3]. These attributes position CrB₂ as a candidate material for high-temperature structural components, wear- and corrosion-resistant coatings, and as a sintering additive in advanced boride and carbide composite systems.

Why Generic Boride Substitution Fails: Quantifying CrB₂ Differentiation in Material Selection


Transition metal diborides (e.g., TiB₂, ZrB₂, HfB₂) are often superficially grouped based on shared high melting points and hardness. However, substitution without quantitative justification leads to performance failures across critical procurement dimensions. CrB₂ is not merely an interchangeable member of the diboride class; its specific electronic structure yields a lower density (5.20 g/cm³ vs. TiB₂ at 4.52 g/cm³ but critically vs. ZrB₂ at 6.09 g/cm³ and HfB₂ at 11.2 g/cm³) [1] and distinct high-temperature volatility behavior that differentiates it in ultra-high temperature ceramic (UHTC) processing [2]. Furthermore, its unique chemical compatibility as a sintering additive in B₄C composites yields hardness enhancements not observed with TiB₂ or Cr₃C₂ counterparts under identical conditions [3]. The following evidence-based sections establish the quantifiable, verifiable differences that inform procurement decisions.

CrB₂ Comparative Performance Data: Verified Differentiation Against Closest Analogs


B₄C Composite Hardness Enhancement: CrB₂ Additive vs. Cr₃C₂ Additive vs. Monolithic B₄C

The incorporation of CrB₂ as a sintering additive in boron carbide (B₄C) ceramics produces a statistically significant increase in composite hardness, a performance metric where the alternative chromium-based additive Cr₃C₂ produces the opposite effect. Under identical spark plasma sintering (SPS) conditions (1800°C, 60 MPa), the addition of 20 wt.% CrB₂ to B₄C increases the Vickers hardness from a baseline of 22.7 ± 1.8 GPa to 26.8 ± 1.3 GPa. In direct contrast, the addition of 25 wt.% Cr₃C₂ under the same baseline conditions reduces the composite hardness to 17.7 ± 5.6 GPa [1]. This demonstrates a functional divergence in hardness modification (~+18% enhancement for CrB₂ vs. ~-22% reduction for Cr₃C₂) that dictates material selection in wear-intensive applications.

Sintering Additive Boron Carbide Composite Vickers Hardness

High-Temperature Oxidation Resistance: CrB₂ Coating vs. Uncoated AISI 304 Stainless Steel

Chromium diboride coatings provide a quantifiable multi-fold enhancement in high-temperature oxidation resistance compared to uncoated austenitic stainless steel substrates. In controlled oxidation tests conducted at 900°C for 100 hours in air, AISI 304 stainless steel samples coated with electric spark-deposited CrB₂ (at varying CrB₂ concentrations in the electrode mixture) exhibited oxidation resistance that was 5 to 15 times higher than the uncoated AISI 304 substrate [1]. This protective effect is attributed to the formation of a stable, adherent oxide scale that mitigates substrate degradation at temperatures where uncoated AISI 304 undergoes rapid oxidation (onset ~800°C).

Oxidation Resistance Protective Coating High-Temperature Stability

Tribological Performance: Friction and Wear Reduction in CrB₂-Coated vs. Uncoated AISI 304 Steel

CrB₂-based coatings deposited on AISI 304 stainless steel provide measurable reductions in both coefficient of friction and wear rate compared to the uncoated substrate. Under dry sliding friction conditions at a normal load of 10 N, all CrB₂-containing coatings exhibited lower coefficients of friction and reduced wear rates relative to the uncoated AISI 304 baseline. The coating prepared with the addition of 5 vol.% CrB₂ in the electrode mixture yielded the most favorable tribotechnical characteristics, demonstrating optimal friction reduction and minimized material loss [1]. Concurrently, the microhardness of the coated surface increased from 6.25 GPa to a range of 6.25–7.60 GPa as a function of CrB₂ content [1].

Wear Resistance Coefficient of Friction Tribological Coating

Electrical Resistivity Tuning: CrB₂ vs. Cr–B–N Films for Functional Thin-Film Applications

The electrical resistivity of DC magnetron-sputtered CrB₂ films falls within the range of approximately 200–700 µΩ·cm, characteristic of its metallic conduction behavior [1]. This baseline resistivity can be systematically modified through the controlled introduction of nitrogen during deposition to form Cr–B–N nanocomposite films. The resistivity range provides a defined electrical property baseline that differs from more insulating borides or alternative coating materials. For applications requiring specific electrical contact behavior, the Cr–B system offers measurable contact resistance values (e.g., ~0.5 Ω for Cr–B films) that can be increased through carbon incorporation to 1.5–2.3 Ω for Cr–B–C films [2]. This tunability is a functional differentiator for thin-film resistor and electrical contact applications.

Electrical Resistivity Magnetron Sputtering Thin Film Deposition

Bulk Density and Sinterability: Spark Plasma Sintering (SPS) Optimization for Monolithic CrB₂

Monolithic CrB₂ can be consolidated to near-theoretical density via Spark Plasma Sintering (SPS), with specific processing parameters dictating the achievable density and resultant mechanical properties. Under optimized SPS conditions of 1900°C, 70 MPa applied pressure, and 15-minute dwell time, a relative density of 98.4% ρth is achieved [1]. The corresponding Vickers hardness and fracture toughness of this high-density monolithic CrB₂ are 15.89 ± 1.3 GPa and 1.8 ± 0.14 MPa·m¹/², respectively [1]. This contrasts with conventional hot pressing, which achieves near-theoretical density at a lower temperature (1600°C, 35 MPa) but yields higher hardness (22 GPa) and fracture toughness (3.5 MPa·m¹/²) due to microstructural differences [2].

Spark Plasma Sintering Densification Relative Density

Corrosion Passivation in Acidic Media: CrB₂ Coating vs. Pure Chromium vs. Uncoated Stainless Steel

Chromium diboride coatings exhibit corrosion passivation behavior in aggressive acidic environments that is superior to both pure chromium and uncoated stainless steel substrates. In 1 M HCl electrolyte, magnetron-sputtered CrB₂ coatings on AISI 316L provide excellent corrosion protection, with passivation maintained up to an anodic potential of approximately +1 V (SHE), beyond which transpassive dissolution and coating breakdown occur [1]. In comparative immersion studies, amorphous chromium boride coatings (Cr₈₀B₂₀) corroded at a rate of <1 mm/year in 6.5 N HCl at 50°C, whereas pure chromium corroded at 1600 mm/year under identical conditions—a difference of over three orders of magnitude [1]. In 12 N HCl at room temperature, amorphous Cr₆₀B₄₀ and Cr₈₀B₂₀ films exhibited no measurable thickness loss after three months, while pure crystalline chromium corroded at 700 μm/day [1].

Corrosion Resistance Passivation Acidic Environment

Chromium Diboride (CrB₂) High-Value Application Scenarios Based on Quantitative Evidence


B₄C–CrB₂ Wear-Resistant Ceramics for Abrasive and Cutting Tool Applications

Procure CrB₂ as a sintering additive for boron carbide (B₄C) ceramics when application requirements demand a composite hardness exceeding 26 GPa. As demonstrated by SPS processing at 1800°C and 60 MPa, the addition of 20 wt.% CrB₂ to B₄C increases Vickers hardness from 22.7 ± 1.8 GPa to 26.8 ± 1.3 GPa—an 18% enhancement. In contrast, the alternative chromium-based additive Cr₃C₂ reduces hardness to 17.7 GPa under identical conditions [1]. This scenario is optimal for abrasive water jet nozzles, ballistic armor tiles, and cutting tool inserts where maximizing hardness directly correlates with extended service life. Note that CrB₂ also improves the fracture toughness of B₄C from 2.5 ± 0.2 to 3.3 ± 0.3 MPa·m¹/² when 25 wt.% is added [1].

High-Temperature Protective Coatings on Stainless Steel for Oxidation-Prone Environments

Specify CrB₂-based coatings for AISI 304 or 316L stainless steel components operating in oxidizing atmospheres at temperatures up to 900°C. Quantitative evidence shows that electric spark-deposited CrB₂ coatings improve oxidation resistance by a factor of 5× to 15× compared to uncoated AISI 304 during 100-hour exposure at 900°C in air [2]. Concurrently, these coatings increase surface microhardness from 6.25 GPa to up to 7.60 GPa and reduce both coefficient of friction and wear rate under dry sliding conditions at 10 N load [2]. This scenario is directly applicable to furnace components, exhaust system hardware, and high-temperature processing equipment where substrate oxidation limits component lifetime.

Sputtering Targets for Cr–B–(N) Thin Films in Electrical Contact and Resistor Applications

Utilize CrB₂ sputtering targets for the deposition of Cr–B and Cr–B–N thin films in applications requiring defined electrical resistivity in the range of 200–700 µΩ·cm. DC magnetron-sputtered CrB₂ films exhibit this resistivity range, which can be tuned through nitrogen incorporation to form Cr–B–N nanocomposites [3]. For electrical contact applications, Cr–B films provide a baseline contact resistance of ~0.5 Ω, which can be systematically increased to 1.5–2.3 Ω through carbon incorporation [4]. This scenario is suited for thin-film resistors, ohmic contacts for wide-bandgap semiconductors (e.g., SiC devices), and protective conductive coatings where predictable electrical performance is required.

Bulk Monolithic CrB₂ Components via Optimized Sintering for High-Temperature Structural Use

Select CrB₂ for bulk structural components operating in high-temperature, chemically aggressive environments where metallic-like electrical conductivity is required alongside refractory stability. SPS processing at 1900°C and 70 MPa for 15 minutes yields 98.4% dense monolithic CrB₂ with hardness of 15.89 ± 1.3 GPa [5]. Alternatively, hot pressing at 1600°C and 35 MPa for 2 hours achieves near-theoretical density with higher hardness (22 GPa) and fracture toughness (3.5 MPa·m¹/²) [6]. The melting point of ~2200°C and intrinsic oxidation resistance up to ~1000°C [7] make CrB₂ suitable for electrodes, heating elements, and crucibles in non-oxidizing atmospheres. Note that CrB₂ exhibits higher vapor pressure at extreme temperatures (>2000°C) compared to HfB₂ or ZrB₂, which must be considered for ultra-high temperature applications [8].

Technical Documentation Hub

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